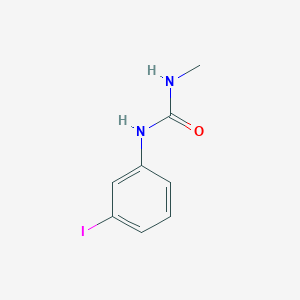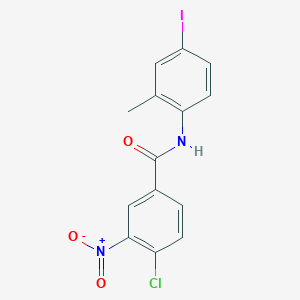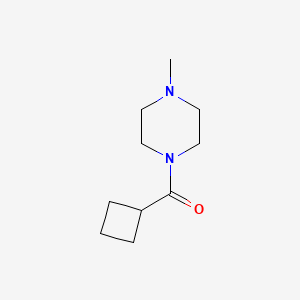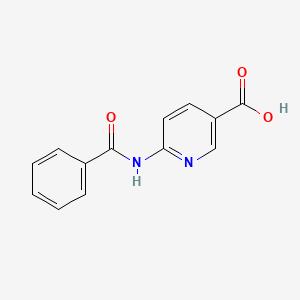![molecular formula C16H25N3O B7464889 N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. MP-10 has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have affinity for various receptors, including dopamine, serotonin, and adrenergic receptors, which makes it a promising candidate for the development of drugs targeting these receptors. N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.
Mecanismo De Acción
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synapse, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the antidepressant and antiparkinsonian effects of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide.
Biochemical and Physiological Effects:
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has been shown to increase dopamine levels in the brain, leading to an improvement in mood and a reduction in symptoms of Parkinson's disease. It has also been shown to have anxiolytic and analgesic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide is its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide is its poor solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide. Another area of interest is the study of the effects of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, the potential use of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide in the treatment of other neurological and psychiatric disorders, such as addiction and anxiety, warrants further investigation.
Métodos De Síntesis
The synthesis of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with N-methylaniline and propyl bromide in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide in high purity.
Propiedades
IUPAC Name |
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19(15-8-3-2-4-9-15)12-6-11-18-16(20)14-7-5-10-17-13-14/h2-4,8-9,14,17H,5-7,10-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCVYRBWZJHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCNC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)



![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)